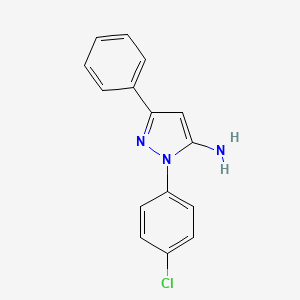

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

Description

Historical Context and Discovery

The historical development of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is intrinsically linked to the broader evolution of pyrazole chemistry, which traces its origins to the late nineteenth century when Ludwig Knorr first synthesized pyrazole in 1883. Knorr's pioneering work established the foundation for subsequent exploration of pyrazole derivatives across various scientific disciplines, particularly in medicinal chemistry where these compounds have demonstrated remarkable therapeutic potential. The specific compound under examination represents a more recent development in pyrazole chemistry, emerging from systematic efforts to explore the biological activity of substituted aminopyrazoles during the late twentieth and early twenty-first centuries.

The synthesis and characterization of this compound reflects the evolution of synthetic methodologies for creating complex pyrazole derivatives with specific substitution patterns. Early records indicate that this compound was first documented in chemical databases in 2005, with subsequent modifications and updates reflecting ongoing research interest. The development of this particular aminopyrazole derivative coincided with increased recognition of the pharmaceutical importance of pyrazole-containing compounds, which had already demonstrated significant therapeutic applications in areas ranging from anti-inflammatory agents to antifungal medications.

The compound's emergence in the chemical literature reflects broader trends in medicinal chemistry research, particularly the systematic exploration of heterocyclic scaffolds with potential biological activity. Research efforts during this period focused extensively on understanding structure-activity relationships within the pyrazole family, leading to the identification of specific substitution patterns that confer enhanced biological properties. The incorporation of both chlorophenyl and phenyl substituents in this molecule represents a strategic approach to modulating the electronic and steric properties of the pyrazole core, reflecting sophisticated understanding of how molecular architecture influences biological activity.

Nomenclature and Classification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those governing the naming of substituted pyrazoles. The systematic name reflects the precise positioning of substituents on the pyrazole ring, with the chlorophenyl group attached to the nitrogen at position 1, the phenyl group located at position 3, and the amino functionality positioned at the 5-carbon of the pyrazole nucleus. This naming convention provides unambiguous identification of the molecular structure and facilitates accurate communication within the scientific community.

Alternative nomenclature systems have been employed to describe this compound, reflecting different approaches to systematic naming and regional variations in chemical nomenclature practices. The compound has been identified in various databases using slightly different systematic names, including "2-(4-chlorophenyl)-5-phenylpyrazol-3-amine," which represents an alternative numbering system for the pyrazole ring. These naming variations reflect the complexity inherent in heterocyclic nomenclature and the ongoing evolution of systematic naming conventions for complex organic molecules.

The compound's classification within broader chemical taxonomy systems places it firmly within the heterocyclic aromatic amine category, specifically as a member of the five-membered nitrogen-containing heterocycle family. From a functional group perspective, the molecule combines elements of both aromatic amines and substituted pyrazoles, creating a unique chemical entity with properties derived from multiple structural features. The presence of halogen substitution further classifies the compound within the broader category of organohalogen compounds, adding another layer of classification complexity that reflects the molecule's multifaceted chemical nature.

Database registration systems have assigned multiple identifier codes to this compound, reflecting its inclusion in various chemical information systems and regulatory databases. The diversity of naming conventions and classification systems underscores the importance of standardized molecular identifiers in maintaining accurate chemical records and facilitating effective information exchange among researchers working with this compound.

Position in Pyrazole Chemistry

This compound occupies a distinctive position within the broader landscape of pyrazole chemistry, representing a sophisticated example of how strategic substitution can modulate the properties of heterocyclic scaffolds. The compound exemplifies the aminopyrazole subclass, which has emerged as particularly significant in medicinal chemistry due to the unique combination of electronic properties and hydrogen bonding capabilities conferred by the amino substituent. This positioning within pyrazole chemistry reflects decades of research demonstrating that amino-substituted pyrazoles serve as versatile frameworks for developing biologically active compounds.

The specific substitution pattern observed in this compound places it within a select group of pyrazoles that combine multiple aromatic substituents with amino functionality, creating molecules with enhanced potential for biological activity. Research has demonstrated that aminopyrazoles represent advantageous frameworks capable of providing useful ligands for various biological targets, including enzymes and receptors. The incorporation of both chlorinated and non-chlorinated aromatic rings in this molecule creates opportunities for diverse intermolecular interactions, positioning the compound as a potentially valuable lead structure for pharmaceutical development.

Within the context of synthetic pyrazole chemistry, this compound represents an example of advanced substitution strategies that have evolved from simpler pyrazole derivatives. The progression from basic pyrazole structures to complex multi-substituted derivatives like this compound reflects the sophistication of modern synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic chemistry. This evolution has been driven by the recognition that specific substitution patterns can dramatically alter the biological and chemical properties of pyrazole scaffolds.

The compound's position in pyrazole chemistry is further defined by its relationship to other clinically relevant pyrazole derivatives, many of which share structural features with this molecule. The aminopyrazole framework has been successfully employed in developing various therapeutic agents, establishing a precedent for the potential utility of compounds like this compound in pharmaceutical applications. This historical context provides important background for understanding the significance of this particular compound within the broader field of pyrazole-based drug discovery.

Molecular Identifiers and Registry Information

The molecular identification of this compound is comprehensively documented through multiple international chemical registry systems, providing standardized identifiers that facilitate accurate compound recognition and information exchange. The primary registry number assigned by the Chemical Abstracts Service is 72411-49-5, which serves as the definitive identifier for this compound in major chemical databases and regulatory systems. This registry number provides unambiguous identification and has been consistently used across multiple chemical suppliers and research institutions.

| Identifier Type | Value | Registry System |

|---|---|---|

| Chemical Abstracts Service Number | 72411-49-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₂ClN₃ | International Union of Pure and Applied Chemistry |

| Molecular Weight | 269.73 g/mol | Calculated Mass |

| PubChem Compound Identifier | 5073658 | National Center for Biotechnology Information |

| European Community Number | 621-687-9 | European Chemicals Agency |

| Data Science Transformation Substance Identifier | DTXSID50408052 | United States Environmental Protection Agency |

The molecular formula C₁₅H₁₂ClN₃ provides essential information about the atomic composition of the compound, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula reflects the complex aromatic structure of the molecule and provides the basis for calculating various molecular properties and conducting theoretical studies of the compound's behavior.

International Chemical Identifier systems have generated standardized representations of the molecular structure, including the International Chemical Identifier string "InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2" and the corresponding International Chemical Identifier Key "ICFXYKYUOKTMKG-UHFFFAOYSA-N". These identifiers provide machine-readable representations of the molecular structure that enable automated processing and comparison with other chemical structures in computational systems.

The Simplified Molecular Input Line Entry System representation "C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl" offers another standardized method for representing the molecular structure in text format. This representation system facilitates database searches and computational analysis while providing a compact method for encoding complex molecular structures in electronic systems.

Structural Classification within Aminopyrazole Derivatives

This compound belongs to the specialized category of 5-aminopyrazole derivatives, which represents one of the most extensively studied subclasses within pyrazole chemistry due to their significant biological activity and synthetic accessibility. The positioning of the amino group at the 5-position of the pyrazole ring creates unique electronic and hydrogen bonding characteristics that distinguish these compounds from other aminopyrazole isomers. Research has demonstrated that the 5-aminopyrazole framework provides versatile synthetic intermediates and biologically active compounds with diverse pharmacological properties.

The structural classification of this compound within aminopyrazole derivatives is further refined by the specific nature and positioning of its aromatic substituents. The presence of a phenyl group at the 3-position and a chlorinated phenyl group attached to the 1-nitrogen creates a distinctive substitution pattern that influences both the electronic distribution within the molecule and its potential for intermolecular interactions. This particular arrangement of substituents places the compound within a select group of trisubstituted aminopyrazoles that have demonstrated enhanced biological activity compared to simpler derivatives.

From a synthetic chemistry perspective, this compound represents an example of advanced aminopyrazole derivatives that can be prepared through established synthetic methodologies, particularly those involving the condensation of substituted ketonitriles with hydrazines. The synthesis of 5-aminopyrazoles typically involves the nucleophilic attack of hydrazines on ketonitrile substrates, followed by cyclization to form the pyrazole ring with the amino group positioned at the 5-carbon. This synthetic accessibility has contributed to the extensive exploration of 5-aminopyrazole derivatives in medicinal chemistry applications.

The compound's classification within aminopyrazole derivatives is also informed by structure-activity relationship studies that have identified specific substitution patterns associated with enhanced biological activity. Research has shown that aminopyrazoles with aromatic substituents at both the 1- and 3-positions often exhibit improved pharmacological profiles compared to less substituted derivatives. The incorporation of halogen substituents, such as the chlorine atom present in this compound, frequently enhances biological activity through improved binding affinity and metabolic stability.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXYKYUOKTMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408052 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-49-5 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde + Acetophenone, base or acid catalyst, solvent (ethanol or methanol), reflux | Forms chalcone intermediate |

| 2 | Cyclization | Chalcone + Phenylhydrazine, acetic acid, reflux | Pyrazole ring formation |

| 3 | Amination (if separate) | Aminating agents or direct during cyclization | Introduces amino group at pyrazole C-5 |

This synthetic strategy is well-documented for related pyrazole derivatives and is adaptable for scale-up in industrial settings.

Industrial Production Methods

Industrial synthesis of this compound typically optimizes the above laboratory procedures for yield, purity, and cost-effectiveness:

Batch Reactors: Controlled batch reactors are used to maintain precise temperature and reaction time, ensuring consistent chalcone formation and cyclization.

Purification: The crude product is purified by recrystallization or chromatographic techniques. Crystallization methods such as cooling crystallization or evaporative crystallization are employed to isolate the pure pyrazole derivative. Seed crystals may be added to control crystal size and purity, with typical seed amounts ranging from 0.01% to 1% by weight relative to the dissolved compound.

Solvent Selection: Solvents like ethanol, methanol, or other polar organic solvents are chosen based on solubility profiles and environmental considerations.

Catalysts: Acid catalysts such as acetic acid are standard, but other catalysts may be used to improve reaction rates or selectivity.

Purification Techniques

Purification is critical to obtain high-purity this compound suitable for research or pharmaceutical applications:

| Purification Method | Description | Typical Conditions |

|---|---|---|

| Cooling Crystallization | Lowering temperature to reduce solubility and induce crystallization | Cooling from reaction temperature to ambient or below |

| Evaporative Crystallization | Removal of solvent under reduced or normal pressure to supersaturate solution and crystallize | Evaporation at elevated or ambient temperature under vacuum or atmospheric pressure |

| Seed Crystal Addition | Adding small amounts of pure crystals to initiate controlled crystallization | Seed amount: 0.01–1% by weight of dissolved compound |

These methods can be combined to optimize yield and crystal quality.

Research Findings and Optimization

Yield Optimization: Reaction yields depend on stoichiometric control of starting materials, reaction temperature (typically reflux conditions), and catalyst concentration. For example, maintaining a slight excess of phenylhydrazine can drive cyclization to completion.

Solubility Considerations: The compound’s solubility in polar solvents can be limited; thus, solvent choice and temperature control during crystallization are crucial for maximizing recovery.

Structural Confirmation: Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction (SCXRD) are employed to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 4-Chlorobenzaldehyde, acetophenone, phenylhydrazine |

| Key Reactions | Claisen-Schmidt condensation, hydrazine cyclization |

| Catalysts | Acetic acid (acid catalyst) |

| Solvents | Ethanol, methanol, or other polar organic solvents |

| Reaction Conditions | Reflux for condensation and cyclization steps |

| Purification Techniques | Cooling crystallization, evaporative crystallization, seed crystal addition |

| Industrial Scale Adaptation | Batch reactors, optimized temperature and catalyst control, recrystallization for purity |

| Analytical Confirmation | NMR, HPLC, SCXRD |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

While a comprehensive overview of the applications of "1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine" is not available from the provided search results, the information below highlights the use of related pyrazole derivatives in scientific research.

Note: Sigma-Aldrich provides "this compound" to early discovery researchers as part of a collection of rare and unique chemicals. They also specify that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and/or purity .

Pyrazole Derivatives: Research and Applications

Pyrazole derivatives have garnered considerable attention in recent years due to their diverse biological activities, including anticancer properties . Some pyrazole-based drugs available on the market include Celecoxib, Sulfaphenazole, CDPPB, Linazolac, Mepiprazole, and Rimonabant . Because of this, developing efficient and rapid synthetic routes for these compounds is of great importance to medicinal and synthetic chemists .

Cytotoxicity Studies

Studies have emphasized the synthesis of molecules derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and the evaluation of their cytotoxicity against cancer and normal cell lines .

- 6-Oxopyranopyrazole Derivatives: Researchers prepared 6-oxopyranopyrazole derivatives and their amino analogs and investigated their cytotoxicity. Compound 4a, with a phenyl substituent, exhibited significant broad-spectrum cytotoxic activity (IC50 120-527 nM). Compound 4b, with a 4-OCH3C6H4 group, showed selective activity against liver cancer HEPG2 (IC50 428 nM) and breast cancer MCF (IC50 580 nM). The 4-ClC6H4 substituted derivative 4c demonstrated better activity compared to 4a and 4b, especially against gastric cancer NUGC (IC50 60 nM) .

- 6-Amino-4-Substituted Pyranopyrazole Derivatives: Among the 6-amino-4-substituted pyranopyrazole derivatives, derivative 6a, carrying a 4-C6H5 group, was found to have selective activity against the human liver cancer cell line HEPG2 (IC50 399 nM) and colon cancer cell line DLDI (IC50 890 nM) .

- Pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine Derivatives: Investigation of the cytotoxicity of pyrazolo[4',3':5,6]pyrano[2,3-b]pyridine derivatives revealed that compound 11a, bearing a phenyl group, exhibited selective activity against MCF (IC50 112 nM). Compound 11b, bearing the 4-OCH3C6H4 group, was active against most cancer cell lines, with the highest activity against NUGC (IC50 122 nM) and DLDI (IC50 90nM). The 4-ClC6H4 substituted derivative 11c showed high cytotoxic activity against four cancer cell lines, with potent activity against NUGC (IC50 40 nM) and DLDI (IC50 60 nM) .

- 4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine: Among the tested compounds, 4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine (7c) showed the highest cytotoxic effect against the six cancer cell lines in the range of IC50 63-1088nM .

Antifungal Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In signal transduction pathways, it can modulate the activity of kinases, leading to altered cellular responses.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (CAS: 664966-77-2)

- Molecular Formula : C₁₅H₁₂ClN₃ (identical to the target compound).

- Key Difference : The phenyl group is at position 4 instead of 3.

- For instance, the 4-phenyl substitution may enhance π-π stacking interactions in enzyme active sites compared to the 3-phenyl variant .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 126417-82-1)

- Molecular Formula : C₁₀H₁₀ClN₃ (average mass: 207.66 g/mol).

- Key Difference : A methyl group replaces the phenyl substituent at position 1.

- Implications : The smaller methyl group reduces molecular weight and hydrophobicity, which could improve solubility but decrease target selectivity due to weaker van der Waals interactions .

Heterocyclic and Functional Group Variations

1-(4-Chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine

- Key Difference : A furan-2-yl group replaces the phenyl ring at position 3.

- However, the reduced aromaticity compared to phenyl may lower metabolic stability .

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS: 324008-97-1)

- Key Difference : A 3-trifluoromethylphenyl group at position 4 and a 3-chlorophenyl group at position 1.

- The 3-chloro substitution may also influence steric effects compared to 4-chloro isomers .

Structural and Crystallographic Insights

While direct X-ray data for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine are unavailable, related pyrazolones (e.g., 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one ) provide structural benchmarks:

- Dihedral Angles : The 4-chlorophenyl and phenyl rings in pyrazolone derivatives form dihedral angles of 18.23° and 8.35° with the pyrazole core, indicating moderate conjugation and planar distortion .

- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal packing, a feature likely conserved in the amine analog due to similar substituents .

Data Tables: Comparative Analysis of Pyrazolylamine Derivatives

Biological Activity

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Overview of the Compound

This compound is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group. This unique structure influences its reactivity and biological interactions. The compound is primarily studied for its anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development.

The biological activity of this compound is largely attributed to its interaction with cyclooxygenase (COX) enzymes. By inhibiting COX activity, the compound reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response. This mechanism underpins its potential as an anti-inflammatory agent.

Key Interactions:

- COX Enzyme Inhibition : The compound may inhibit both COX-1 and COX-2 enzymes, leading to decreased inflammation and pain relief without significant gastrointestinal side effects compared to traditional NSAIDs like phenylbutazone .

- Structure-Activity Relationship (SAR) : Studies suggest that the presence of acidic centers in pyrazolone derivatives enhances anti-inflammatory activity. The specific substitution pattern of this compound may optimize its pharmacological profile .

Biological Activity Data

The following table summarizes various studies highlighting the biological activities and effects of this compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-inflammatory Efficacy :

- Cytotoxicity Against Cancer Cells :

- Enzyme Interaction Studies :

Q & A

Q. What synthetic strategies are optimal for preparing 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-diketones or β-keto esters. For example, multi-step protocols derived from 1,5-diarylpyrazole templates (e.g., SR141716 analogs) can be adapted using 4-chlorophenyl and phenyl precursors . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization.

- Temperature control : Moderate heating (80–100°C) minimizes side reactions.

Yield improvements (>70%) are achievable via iterative recrystallization in ethanol/water mixtures, as demonstrated in structurally related pyrazole derivatives .

Q. Which characterization techniques are critical for validating the structural identity of this compound?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolve absolute configuration using SHELXL (for refinement) and WinGX (for data processing). For example, similar pyrazole derivatives exhibit mean C–C bond lengths of 0.002–0.013 Å and R factors <0.1 .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons resonate at δ 7.2–8.1 ppm (chlorophenyl) and δ 6.8–7.5 ppm (phenyl).

- IR : N–H stretching (3300–3400 cm⁻¹) and C=N/C–Cl vibrations (1550–1600 cm⁻¹, 750 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution MS .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) surfaces and electron localization function (ELF) to identify nucleophilic/electrophilic sites .

- DFT studies : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra.

- Docking simulations : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

Q. How should researchers address discrepancies in crystallographic data, such as anomalous bond lengths or R factors?

Methodological Answer:

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups at the 4-position of the phenyl ring. Assess bioactivity via enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .

- Crystallographic correlation : Link hydrogen-bonding motifs (e.g., N–H⋯O/N interactions) to solubility or binding affinity using Mercury software .

- Pharmacophore modeling : Identify critical functional groups (e.g., pyrazole NH, chlorophenyl Cl) via QSAR studies using CoMFA/CoMSIA .

Q. How can hygroscopicity and stability challenges be mitigated during storage and handling?

Methodological Answer:

- Storage conditions : Use desiccators with silica gel (0% humidity) and amber vials to prevent photodegradation.

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C for related pyrazoles) .

- Inert atmosphere : Store under argon for long-term stability, as demonstrated for air-sensitive pyrazole-carboxamide derivatives .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

Methodological Answer:

- Hydrogen bonding : Analyze N–H⋯π or C–H⋯Cl interactions using TOPOS or CrystalExplorer. For example, 1-(4-Chlorophenyl)-3-phenylpyrazoles often form dimeric motifs via N–H⋯O hydrogen bonds (2.8–3.2 Å) .

- π-Stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings to assess packing efficiency .

- Hirshfeld surfaces : Quantify contact contributions (e.g., H⋯Cl vs. H⋯H) using CrystalExplorer to predict solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.